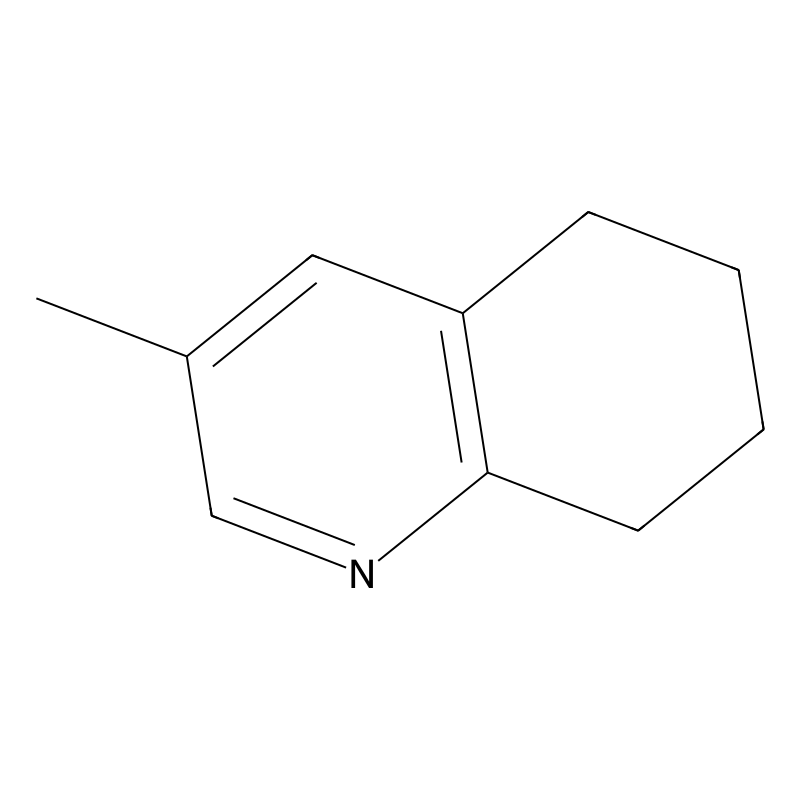

3-Methyl-5,6,7,8-tetrahydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Methyl-5,6,7,8-tetrahydroquinoline (3-MTHQ) is a heterocyclic compound with potential applications in medicinal chemistry. Its synthesis has been reported through various methods, including reductive cyclization, amination, and ring-closing metathesis. Researchers have characterized the physical and chemical properties of 3-MTHQ using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Potential Biological Activities:

Studies suggest that 3-MTHQ possesses various biological activities relevant to scientific research. Some documented potential applications include:

- Anticonvulsant activity: 3-MTHQ derivatives have been shown to exhibit anticonvulsant properties in animal models, suggesting their potential development as anti-epileptic drugs [].

- Anticancer activity: Certain derivatives of 3-MTHQ have demonstrated cytotoxicity against various cancer cell lines, warranting further investigation for their potential as anticancer agents [].

- Antimicrobial activity: Studies have reported the antimicrobial activity of 3-MTHQ derivatives against certain bacteria and fungi, highlighting their potential as novel antimicrobial agents.

3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 147.2169 g/mol. This compound features a bicyclic structure comprising a quinoline framework that has undergone hydrogenation, resulting in a saturated ring system. The presence of a methyl group at the 3-position distinguishes it from other tetrahydroquinolines, contributing to its unique chemical properties and potential biological activities .

- Electrophilic Aromatic Substitution: The nitrogen atom in the quinoline ring can undergo electrophilic aromatic substitution, allowing for reactions such as nitration, halogenation, and alkylation .

- Reduction: The compound can be reduced to form more saturated derivatives, such as piperidine, using reducing agents like sodium borohydride .

- Oxidation: It can be oxidized back to quinoline derivatives using agents like potassium permanganate .

- Cyclization: Depending on the reaction conditions, cyclization can occur to form other heterocyclic compounds .

Research indicates that 3-methyl-5,6,7,8-tetrahydroquinoline exhibits significant biological activity. It has been studied for its anti-inflammatory properties and potential as an analgesic agent. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological research . Additionally, its derivatives have shown promise in various therapeutic applications due to their biological profiles.

Several methods have been developed for synthesizing 3-methyl-5,6,7,8-tetrahydroquinoline:

- Hantzsch Reaction: This method involves the condensation of aldehydes with β-keto esters and ammonia derivatives under acidic conditions to yield tetrahydroquinolines.

- Hydrogenation of Quinoline: The compound can be synthesized by hydrogenating quinoline in the presence of catalysts such as palladium or platinum .

- Silylation and Thioamidation: Research has explored the silylation of related compounds followed by thioamidation as a synthetic route .

3-Methyl-5,6,7,8-tetrahydroquinoline has various applications in medicinal chemistry and materials science:

- Pharmaceutical Development: Its derivatives are being investigated for their potential use in treating inflammatory diseases and pain management.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

- Research Tool: The compound is utilized in academic research to explore the properties of tetrahydroquinoline derivatives .

Interaction studies have focused on the binding affinity and efficacy of 3-methyl-5,6,7,8-tetrahydroquinoline with various biological targets. These studies often employ techniques such as molecular docking and in vitro assays to evaluate its pharmacological potential. The findings suggest that this compound may interact with receptors involved in inflammatory pathways and pain perception .

Several compounds share structural similarities with 3-methyl-5,6,7,8-tetrahydroquinoline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Distinguishing Characteristics |

|---|---|---|

| 5,6-Dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one | Hydroxy groups at positions 5 and 6 | Contains hydroxyl groups affecting solubility |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl group at position 2 | Different methyl positioning alters reactivity |

| 4-Nitro-5,6,7,8-tetrahydroquinoline | Nitro group at position 4 | Nitro substitution introduces electron-withdrawing effects |

| N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide | Carboxamide functional group at position 8 | Enhances hydrogen bonding capabilities |

3-Methyl-5,6,7,8-tetrahydroquinoline is unique due to its specific methyl substitution pattern and saturation level compared to these related compounds. This uniqueness may contribute to its distinct biological activities and chemical reactivity profiles.

Molecular Architecture and IUPAC Designation

3-Methyl-5,6,7,8-tetrahydroquinoline features a fused bicyclic system where a pyridine ring (positions 1–2) is connected to a cyclohexene moiety (positions 3–8). The methyl group occupies the 3-position of the pyridine ring, while the cyclohexene ring remains partially saturated at positions 5, 6, 7, and 8. This configuration distinguishes it from fully hydrogenated tetrahydroquinoline derivatives.

Key Structural Features:

| Component | Position | Bond Order | Functional Groups |

|---|---|---|---|

| Pyridine ring | 1–2 | Aromatic | Nitrogen atom |

| Cyclohexene ring | 3–8 | Partially saturated | Double bond (C5–C6) |

| Methyl substituent | 3 | – | – |

The compound’s IUPAC name reflects its substituents and hydrogenation pattern. Alternative names include 5,6,7,8-tetrahydro-3-methylquinoline and PYRIDINE,2,3-CYCLOHEXENE, 5-METHYL.

Molecular Identifiers and Spectral Data

Critical identifiers include:

- CAS Number: 28712-62-1

- Molecular Weight: 147.22 g/mol

- InChIKey: GMMKZUPOLVXWFF-UHFFFAOYSA-N

- SMILES: N1C=C(C)C=C2C=1CCCC2

Spectral data highlights include:

Hydrogenation of quinoline derivatives represents one of the most direct and efficient methods for synthesizing 3-methyl-5,6,7,8-tetrahydroquinoline [1]. This approach typically involves the selective reduction of the heterocyclic ring of 3-methylquinoline while preserving the aromatic character of the benzene ring [2]. The process generally requires specific reaction conditions to achieve the desired selectivity and yield [3].

The hydrogenation of 3-methylquinoline to produce 3-methyl-5,6,7,8-tetrahydroquinoline typically proceeds through a two-stage reaction process [4]. In the first stage, the reaction is conducted at temperatures ranging from 100 to 180°C under hydrogen pressure of 10 to 150 kg/cm² in the presence of a nickel catalyst [4]. This initial stage continues until hydrogen consumption reaches approximately 1.5 to 2.5 molar equivalents relative to the starting quinoline [4] [2].

The second stage of the hydrogenation process is performed at elevated temperatures between 200 and 250°C with reduced hydrogen pressure of 1 to 10 kg/cm² [4]. This stage typically requires a reaction time of 1 to 8 hours to complete the conversion to 3-methyl-5,6,7,8-tetrahydroquinoline [4]. The two-stage approach allows for controlled reduction of specific bonds in the quinoline structure, resulting in the selective formation of the tetrahydro derivative [2] [3].

Research findings indicate that catalyst selection significantly influences the selectivity and efficiency of the hydrogenation process [3]. Nickel-based catalysts have demonstrated particular effectiveness for this transformation, providing high yields of 3-methyl-5,6,7,8-tetrahydroquinoline under optimized conditions [4]. The physical properties of the resulting compound include a boiling point of 250.9°C at 760 mmHg and a density of 1.01 g/cm³ [5].

| Parameter | First Stage | Second Stage |

|---|---|---|

| Temperature | 100-180°C | 200-250°C |

| Hydrogen Pressure | 10-150 kg/cm² | 1-10 kg/cm² |

| Catalyst | Nickel-based | Nickel-based |

| Reaction Time | Until 1.5-2.5 mol H₂ consumed | 1-8 hours |

| Key Function | Initial reduction | Complete conversion |

Reductive Cyclization and Amination Reactions

Reductive cyclization and amination reactions offer alternative synthetic routes to 3-methyl-5,6,7,8-tetrahydroquinoline that do not require direct hydrogenation of quinoline derivatives [6]. These methods typically involve the formation of the heterocyclic ring structure through cyclization of appropriately functionalized precursors [6] [7].

One effective approach involves the reduction-reductive amination strategy, which has been successfully applied to generate tetrahydroquinoline structures [6]. This process begins with the catalytic reduction of a 2-nitroaryl compound containing a suitable side chain with a methyl group at the appropriate position [6]. The reduction of the nitro group generates an amine intermediate that subsequently undergoes intramolecular cyclization through reductive amination to form the tetrahydroquinoline ring system [6] [7].

For the synthesis of 3-methyl-5,6,7,8-tetrahydroquinoline specifically, the process can be adapted by utilizing precursors that incorporate the methyl group at the position that will become C-3 in the final product [6]. The reduction is typically performed using catalytic hydrogenation with palladium on carbon (5% Pd/C) as the catalyst [6]. Research has shown that this process can achieve yields of 60-65% for the formation of the tetrahydroquinoline structure [6].

A notable finding from studies on reduction-double reductive amination sequences is that relatively large amounts of catalyst (>20 wt%) may be required, likely due to catalyst poisoning after the initial cyclization step [6]. This consideration is important for optimizing the synthesis of 3-methyl-5,6,7,8-tetrahydroquinoline through this approach [6] [7].

Another variation of the reductive cyclization approach involves a domino reductive amination-nucleophilic aromatic substitution sequence [6]. This method has been shown to produce tetrahydroquinoline derivatives in yields ranging from 58% to 98% [6]. The process is particularly effective when starting with ketones rather than aldehydes, due to their increased stability under the reaction conditions and favorable steric interactions in the proposed chair-like conformation for ring closure [6] [7].

| Reductive Approach | Catalyst | Typical Yield | Key Considerations |

|---|---|---|---|

| Reduction-Reductive Amination | 5% Pd/C | 60-65% | Requires >20 wt% catalyst due to poisoning |

| Reductive Amination-Nucleophilic Aromatic Substitution | Various | 58-98% | More effective with ketone precursors |

| Borrowing Hydrogen Methodology | Mn(I) PN₃ pincer complex | High yields | Atom-efficient with water as only byproduct |

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) represents a powerful synthetic methodology for constructing the heterocyclic framework of 3-methyl-5,6,7,8-tetrahydroquinoline [8]. This approach involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene, with the elimination of ethylene as a byproduct [8]. The reaction is catalyzed by transition metal complexes that proceed through a metallacyclobutane intermediate [8].

For the synthesis of 3-methyl-5,6,7,8-tetrahydroquinoline via RCM, the starting material typically consists of a properly functionalized diene precursor containing a pyridine ring with a methyl group at the appropriate position and an alkene-terminated side chain that will form the cyclohexene portion of the final product [8] [9]. The metathesis reaction selectively forms the desired ring while maintaining the methyl substituent at the 3-position [8].

The catalysts most commonly employed for this transformation are ruthenium-based complexes, such as Grubbs catalysts, which offer excellent functional group tolerance and stability [8] [9]. The reaction generally proceeds under mild conditions, typically at room temperature or with moderate heating in solvents such as dichloromethane or toluene [8].

Following the ring-closing metathesis step, the resulting cycloalkene intermediate contains a double bond in the newly formed ring [8]. This intermediate can then be selectively hydrogenated to produce 3-methyl-5,6,7,8-tetrahydroquinoline [8] [9]. The hydrogenation step is typically performed using catalysts such as Crabtree's catalyst or palladium on carbon under hydrogen atmosphere [9].

Research has demonstrated that RCM approaches can achieve high yields in the synthesis of various tetrahydroquinoline derivatives [8] [9]. The method is particularly valuable for constructing rings of specific sizes, with the 6-membered ring required for 3-methyl-5,6,7,8-tetrahydroquinoline being well within the optimal range for RCM reactions [8].

| RCM Parameter | Typical Conditions | Function |

|---|---|---|

| Catalyst | Ruthenium-based (Grubbs) | Mediates metathesis reaction |

| Solvent | Dichloromethane or toluene | Reaction medium |

| Temperature | Room temperature to moderate heating | Reaction condition |

| Post-RCM Processing | Hydrogenation (Crabtree's catalyst or Pd/C) | Saturates cycloalkene to form final product |

Electrochemical Hydrocyanomethylation

Electrochemical hydrocyanomethylation represents an innovative approach for the synthesis of tetrahydroquinoline derivatives, including 3-methyl-5,6,7,8-tetrahydroquinoline [10]. This method utilizes electrochemical techniques to facilitate the addition of a cyanomethyl group and hydrogen to quinoline structures under mild conditions [10] [11].

The electrochemical hydrocyanomethylation process for synthesizing 3-methyl-5,6,7,8-tetrahydroquinoline typically begins with 3-methylquinoline as the starting material [10]. The reaction is conducted in an electrochemical cell using acetonitrile as both the solvent and the source of the cyanomethyl group [10] [11]. Under applied electrical potential, acetonitrile serves the dual function of providing hydrogen atoms and acting as a cyanomethyl precursor [10].

Research has demonstrated that this electrochemical approach offers several advantages, including operation at room temperature, high efficiency, and good functional group tolerance [10] [11]. The method is particularly valuable for its selectivity and ability to proceed under mild conditions without requiring harsh reagents or elevated temperatures [10].

A notable aspect of the electrochemical hydrocyanomethylation process is the influence of substituents on the reaction pathway [10]. Studies have shown that when bulky substituents are present at the C2 position of the quinoline structure, the reaction tends to favor simple hydrogenation rather than hydrocyanomethylation [10] [11]. This selectivity can be advantageous when targeting 3-methyl-5,6,7,8-tetrahydroquinoline specifically [10].

Deuterium labeling experiments have provided mechanistic insights, revealing that the protons incorporated into the product during the reaction are derived from acetonitrile [10] [11]. This finding confirms the role of acetonitrile as both a hydrogen source and a cyanomethyl precursor in the transformation [10].

| Electrochemical Parameter | Condition/Material | Function |

|---|---|---|

| Starting Material | 3-Methylquinoline | Substrate |

| Solvent/Reagent | Acetonitrile | Hydrogen source and cyanomethyl precursor |

| Temperature | Room temperature | Mild reaction condition |

| Key Advantage | High selectivity | Controlled transformation |

| Mechanistic Feature | Protons derived from acetonitrile | Confirmed by deuterium labeling |

Oxidative Rearomatization Strategies

Oxidative rearomatization strategies represent an indirect approach to the synthesis of 3-methyl-5,6,7,8-tetrahydroquinoline, involving the selective oxidation of more reduced quinoline derivatives [12] [13]. While these methods are not typically employed for direct synthesis of tetrahydroquinolines, they are valuable for understanding the reactivity and transformation pathways of these compounds [12].

Research on oxidative rearomatization has primarily focused on the conversion of tetrahydroquinolines to quinolines, which represents the reverse of the desired transformation for synthesizing 3-methyl-5,6,7,8-tetrahydroquinoline [12]. However, these studies provide important insights into the stability and reactivity of tetrahydroquinoline structures, which is relevant for developing and optimizing synthetic routes to these compounds [12] [13].

One approach to oxidative rearomatization employs pyridine-N-oxide (PNO) as an oxidant under elevated temperature conditions [12]. Studies have shown that when tetrahydroquinoline is subjected to these conditions, rearomatization occurs to produce quinoline, albeit in relatively low yields compared to other heterocyclic systems [12]. Specifically, the yield for tetrahydroquinoline conversion was found to be disappointingly low, leading researchers to not pursue this substrate class further [12] [13].

Mechanistic investigations have revealed that oxidative rearomatization processes can proceed through multiple pathways [12]. Control experiments conducted under inert atmosphere conditions demonstrated reduced yields (52%), indicating that oxygen plays a partial role in the transformation [12]. Furthermore, experiments conducted in the absence of pyridine-N-oxide still afforded some product (21% yield), suggesting the presence of a background autoxidation reaction [12] [13].

These findings indicate that while oxidative rearomatization is not an optimal direct route to 3-methyl-5,6,7,8-tetrahydroquinoline, understanding these processes is valuable for developing strategies to maintain the stability of the tetrahydroquinoline structure once it is formed through other synthetic methods [12] [13].

| Oxidative Condition | Yield for Tetrahydroquinoline | Observation |

|---|---|---|

| PNO under standard conditions | Disappointing (not specified) | Not pursued further for this substrate class |

| PNO under inert atmosphere | 52% | Indicates partial role of oxygen |

| No PNO, with oxygen | 21% | Suggests background autoxidation |

| No PNO, no oxygen | 3% | Confirms necessity of oxidants |

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a sophisticated approach for the synthesis of enantiomerically enriched 3-methyl-5,6,7,8-tetrahydroquinoline [14] [15]. This method employs chiral catalysts to achieve stereoselective reduction of prochiral quinoline derivatives, resulting in tetrahydroquinoline products with defined stereochemistry [14] [16].

The asymmetric hydrogenation of 3-methylquinoline to produce optically active 3-methyl-5,6,7,8-tetrahydroquinoline typically utilizes transition metal complexes coordinated with chiral ligands [14] [16]. Particularly effective are ruthenium(II) complexes featuring η⁶-arene and N-monosulfonylated diamine ligands, such as TsDPEN (N-p-toluenesulfonyl-1,2-diphenylethylenediamine) [14] [16].

Research has demonstrated that these catalytic systems can achieve high levels of enantioselectivity, with enantiomeric excess (ee) values reaching up to >99% for various substituted tetrahydroquinolines [17]. The reaction typically proceeds under hydrogen pressure at moderate temperatures, with alcoholic solvents often serving as the reaction medium [16] [17].

Mechanistic studies have provided valuable insights into the asymmetric hydrogenation process [17] [18]. Unlike the concerted mechanism observed in ketone hydrogenation, the reduction of quinolines proceeds through a stepwise hydrogen transfer process [16] [17]. The reaction pathway involves sequential steps: 1,4-hydride addition, isomerization, and 1,2-hydride addition [17] [18]. The hydrogen addition occurs through a stepwise H⁺/H⁻ transfer process outside the coordination sphere of the metal center [16] [17].

Computational studies using density functional theory (DFT) have revealed that the enantioselectivity originates from CH/π attraction between the η⁶-arene ligand in the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate [17]. This interaction occurs via a 10-membered ring transition state with participation of the triflate (TfO⁻) anion [17] [18].

Recent advances in this field include the development of hybrid catalytic systems that combine homogeneous and heterogeneous components [14]. For example, the addition of nickel on titanium dioxide (Ni/TiO₂) to TsDPEN-Rh-Cp*-Cl catalyst has been shown to increase conversion by 2.1-fold while maintaining the same level of enantioselectivity [14]. This enhancement is attributed to hydrogen spillover, where the heterogeneous component serves as the hydrogen dissociation site while the homogeneous complex controls the enantioselectivity of the product [14].

| Catalyst System | Key Features | Enantioselectivity | Mechanism |

|---|---|---|---|

| Ru(II)/η⁶-arene-N-TsDPEN | Standard system for asymmetric hydrogenation | Up to >99% ee | Stepwise H⁺/H⁻ transfer |

| Ir analogues | Effective in undegassed solvent | Good to excellent | Similar to Ru system |

| Hybrid system (TsDPEN-Rh-Cp*-Cl with Ni/TiO₂) | 2.1-fold increase in conversion | Maintained high ee | Hydrogen spillover between components |

3-Methyl-5,6,7,8-tetrahydroquinoline exhibits a well-defined molecular composition with the chemical formula C₁₀H₁₃N [1] [2]. The compound possesses a molecular weight of 147.22 g/mol, with high precision measurements indicating an exact mass of 147.105 g/mol and a monoisotopic mass of 147.104799 g/mol [1] [3]. This heterocyclic compound is officially registered under CAS number 28712-62-1 and carries the MDL number MFCD00006735 [3] [4]. The European chemical inventory assigns it the EINECS number 249-183-0 [5].

The molecular structure consists of ten carbon atoms, thirteen hydrogen atoms, and one nitrogen atom, representing a partially hydrogenated quinoline system. The presence of the methyl substituent at the 3-position distinguishes this compound from other tetrahydroquinoline derivatives, contributing to its unique physicochemical properties [5].

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N | ChemSpider, PubChem |

| Molecular Weight (g/mol) | 147.22 | Multiple commercial sources |

| Exact Mass (g/mol) | 147.105 | Chemsrc database |

| Monoisotopic Mass (g/mol) | 147.104799 | ChemSpider |

| CAS Registry Number | 28712-62-1 | NIST WebBook |

| MDL Number | MFCD00006735 | Multiple suppliers |

| EINECS Number | 249-183-0 | ECHA database |

Boiling Point, Melting Point, and Density

The physical properties of 3-Methyl-5,6,7,8-tetrahydroquinoline have been characterized through multiple experimental and computational studies. The compound exhibits a boiling point of 250.9°C at 760 mmHg [6] [7], with reduced pressure distillation occurring at 160°C under 14 Torr pressure [8]. This relatively high boiling point reflects the compound's moderate molecular weight and the presence of nitrogen-containing heterocyclic structure.

The density of 3-Methyl-5,6,7,8-tetrahydroquinoline is reported as 1.01 g/cm³ at 25°C [6] [7], indicating a density slightly greater than water. This property is consistent with organic compounds containing aromatic nitrogen heterocycles. The flash point has been determined to be 97.8°C [6] [7], classifying it as a combustible liquid requiring appropriate safety precautions during handling and storage.

Melting point data for 3-Methyl-5,6,7,8-tetrahydroquinoline is not extensively documented in the available literature [9]. This absence of melting point data may indicate that the compound exists as a liquid at room temperature or that comprehensive thermal analysis has not been conducted.

| Property | Value | Source/Reference |

|---|---|---|

| Boiling Point (°C at 760 mmHg) | 250.9 | Chemsrc, NBInno |

| Boiling Point (reduced pressure) | 160 (at 14 Torr) | ChemicalBook |

| Melting Point (°C) | Not available | Multiple sources report no data |

| Density (g/cm³ at 25°C) | 1.01 | Chemsrc, NBInno |

| Flash Point (°C) | 97.8 | Chemsrc, NBInno |

| Vapor Pressure (mmHg at 25°C) | 0.0335 | Chemsrc |

| Refractive Index | 1.543 | Chemsrc, NBInno |

Solubility and Partition Coefficients

The solubility characteristics of 3-Methyl-5,6,7,8-tetrahydroquinoline are governed by its amphiphilic nature, containing both hydrophobic aromatic regions and a basic nitrogen atom. The compound exhibits a calculated partition coefficient (LogP) of 2.269 [10] [7], indicating moderate lipophilicity and suggesting favorable membrane permeability characteristics.

The polar surface area of 12.89 Ų [7] reflects the compound's relatively low polarity, primarily attributed to the nitrogen atom within the heterocyclic ring system. This low polar surface area value suggests potential for blood-brain barrier penetration and cellular uptake [11].

Water solubility data for 3-Methyl-5,6,7,8-tetrahydroquinoline is limited in the available literature. However, related tetrahydroquinoline derivatives demonstrate limited water solubility, with aqueous solubility typically less than 1 mg/mL at physiological pH [12]. The compound shows enhanced solubility in organic solvents, including chloroform, dimethyl sulfoxide, and methanol, consistent with its moderate lipophilic character [13].

| Property | Value | Source/Reference |

|---|---|---|

| LogP (octanol/water) | 2.269 | Chemsrc, Crippen calculation |

| Polar Surface Area (Ų) | 12.89 | Chemsrc database |

| Water Solubility | Limited data available | Limited experimental data |

| Solubility in Organic Solvents | Soluble in chloroform, DMSO, methanol (slightly) | Related compound data |

| Predicted LogKow | 2.269 (calculated) | Computational prediction |

Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of 3-Methyl-5,6,7,8-tetrahydroquinoline has been achieved through multiple analytical techniques. The ¹H NMR spectrum in CDCl₃ at 500 MHz reveals characteristic chemical shifts for the aromatic protons appearing between δ 6.5-7.5 ppm, while aliphatic protons resonate in the δ 1.5-3.0 ppm region [14]. The methyl substituent at the 3-position typically appears as a singlet around δ 2.5 ppm.

The ¹³C NMR spectrum demonstrates aromatic carbon signals between δ 116-158 ppm, with aliphatic carbons appearing in the δ 20-50 ppm range [14]. The tetrahydro ring carbons exhibit characteristic chemical shifts reflecting their saturated nature, while the aromatic carbons maintain downfield positions consistent with the quinoline ring system.

Infrared spectroscopy of 3-Methyl-5,6,7,8-tetrahydroquinoline and related compounds shows characteristic absorption bands at approximately 1650 cm⁻¹ corresponding to C=N stretching vibrations [12]. Additional bands around 3250 cm⁻¹ may be observed for N-H stretching in derivatives containing free amino groups.

Mass spectrometry analysis reveals the molecular ion peak at m/z 147, corresponding to the molecular weight [15]. Electron ionization mass spectrometry demonstrates a base peak at m/z 146 (99.99% intensity), resulting from loss of a hydrogen atom [5]. Major fragmentation patterns include peaks at m/z 147, 119, 132, and 77, consistent with typical quinoline fragmentation pathways [16].

| Technique | Key Data/Chemical Shifts | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, 500 MHz) | Aromatic H: δ 6.5-7.5 ppm; Aliphatic H: δ 1.5-3.0 ppm | RSC supplementary data |

| ¹³C NMR (CDCl₃, 500 MHz) | Aromatic C: δ 116-158 ppm; Aliphatic C: δ 20-50 ppm | RSC supplementary data |

| IR Spectroscopy | C=N stretch: ~1650 cm⁻¹; N-H stretch: ~3250 cm⁻¹ | Related quinoline derivatives |

| Mass Spectrometry (EI) | Molecular ion peak: m/z 147 | NIST Mass Spectrometry Database |

| GC-MS Base Peak | m/z 146 (base peak, 99.99%) | PubChem spectral data |

| GC-MS Fragmentation | Major fragments: 147, 119, 132, 77 | Mass spectra of tetrahydroquinolines |

Thermal Stability and Degradation Pathways

The thermal stability of 3-Methyl-5,6,7,8-tetrahydroquinoline has been investigated in the context of its role as a hydrogen donor and thermal stabilizer [17] [18]. Studies demonstrate that tetrahydroquinoline derivatives generally exhibit thermal decomposition temperatures around 280°C, based on analogous quinoline derivative research [19]. The compound shows enhanced thermal stability when used as an additive, effectively reducing decomposition rates of other organic compounds at elevated temperatures [20].

Thermal decomposition of 3-Methyl-5,6,7,8-tetrahydroquinoline follows typical heterocyclic degradation pathways, involving initial C-N bond cleavage followed by ring fragmentation [21]. The degradation process produces lower molecular weight fragments, including aliphatic and aromatic compounds. Related tetrahydroquinoline derivatives demonstrate fusion temperatures between 80-110°C and decomposition enthalpies ranging from 67-80 kJ/mol [19].

The compound's role as a thermal stabilizer is attributed to its hydrogen donor properties, effectively scavenging free radicals generated during thermal stress [18] [20]. Research has shown that addition of tetrahydroquinoline derivatives can slow decomposition rates by approximately 50% when used at concentrations of 0.5%, and by an order of magnitude at 5% concentrations [20].

Degradation pathways for nitrogen-containing heterocycles typically involve aerobic and anaerobic mechanisms [22]. Under aerobic conditions, oxygenases incorporate oxygen into the heterocyclic compound, leading to ring cleavage. Anaerobic degradation proceeds through reductase-catalyzed reactions, ultimately producing simpler organic acids such as succinic acid [23].

| Property | Value | Reference/Notes |

|---|---|---|

| Thermal Decomposition Temperature | ~280°C (estimated) | Based on quinoline derivative studies |

| Fusion Temperature Range | 80-110°C (related compounds) | Tetrahydroquinoline derivatives data |

| Thermal Stability Enhancement | Enhanced by hydrogen donors | THQ acts as thermal stabilizer |

| Degradation Products | Lower molecular weight fragments | Typical heterocycle degradation |

| Decomposition Enthalpy | 67-80 kJ/mol (related structures) | Similar quinoline structures |